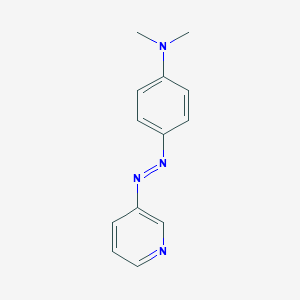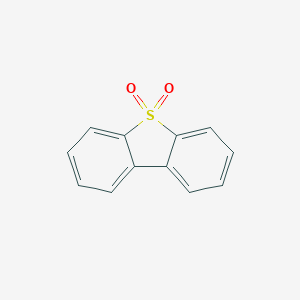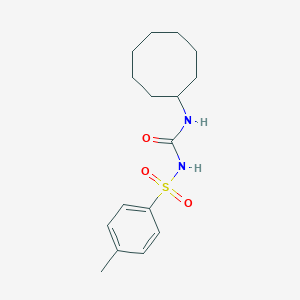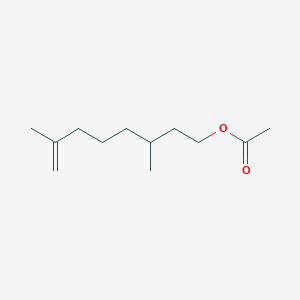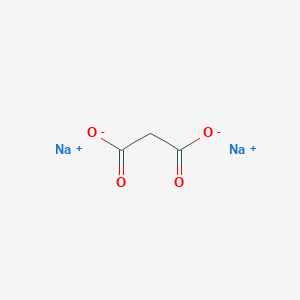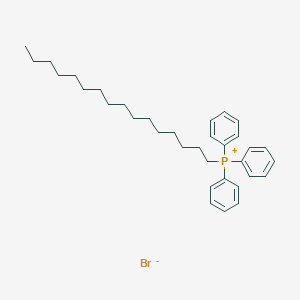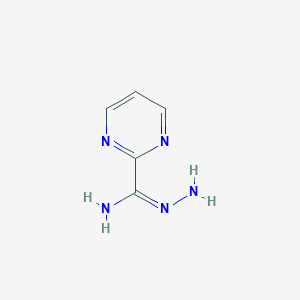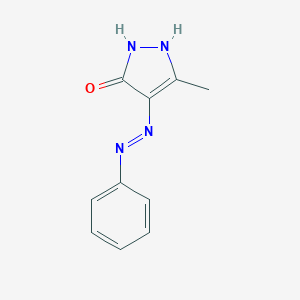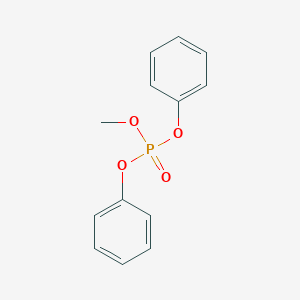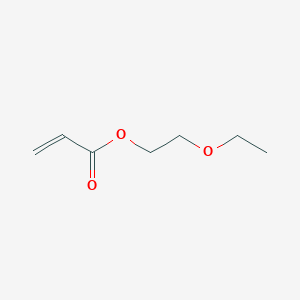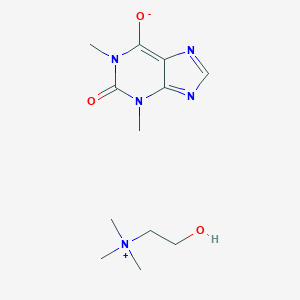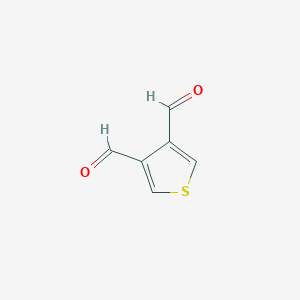
噻吩-3,4-二甲醛
描述
Synthesis Analysis
The synthesis of thiophene-3,4-dicarbaldehyde and its derivatives involves several key methods. One approach involves the condensation of thiophene dicarbaldehydes with aromatic amines to yield N-aryl-5,6-dihydro-4-oxo-4H-thieno[3,4-c]pyrroles and other related compounds. This process highlights the compound's versatility in forming heterocyclic structures with potential bioactivity (Benachenhou, Mesli, Borai, Hanquet, & Guilard, 1988). Another synthesis pathway is the "four-component" assembly utilizing thiophene derivatives and styrylmalonates in a GaCl3-promoted reaction, showcasing the compound's ability to form polyaromatic structures through [2+3]-annulation steps (Borisov, Chermashentsev, Novikov, & Tomilov, 2019).
Molecular Structure Analysis
The molecular structure of thiophene-3,4-dicarbaldehyde derivatives has been elucidated through various spectroscopic methods. Studies on chalcones derived from thiophene-3-carbaldehyde reveal insights into the molecular and crystal structures, highlighting the influence of substituents on the planarity and packing of these molecules (Quoc et al., 2019).
Chemical Reactions and Properties
Thiophene-3,4-dicarbaldehyde participates in numerous chemical reactions, leading to a wide array of functionalized thiophenes. These include the synthesis of enol lactones, conversion into 4-arylbenzo[b]thiophene-6-carboxylic acids, and reactions with 1,4-dithiane-2,5-diol for the production of fully substituted thiophene-2-carbaldehyde. Such reactions exemplify the compound's reactivity and potential for creating diverse chemical structures (Guirguis, Awad, & Saad, 1986), (Ni, Wang, & Tong, 2016).
Physical Properties Analysis
The physical properties of thiophene-3,4-dicarbaldehyde derivatives, such as solubility, crystallinity, and photoluminescence, are crucial for their application in material science. For instance, new star-shaped molecules based on thiophene derivatives demonstrate good solubility and self-film-forming properties, with potential use in field-effect transistor applications (Kim et al., 2007).
Chemical Properties Analysis
The chemical properties of thiophene-3,4-dicarbaldehyde, such as its reactivity with various nucleophiles and the ability to undergo different types of cycloadditions and annulations, facilitate the synthesis of complex molecules. The compound's versatility is highlighted by its application in creating hard-to-reach 3,4-disubstituted thiophene derivatives, showcasing its significant role in synthetic organic chemistry (Nikonova et al., 2020).
科学研究应用
-
- Thiophene is a five-membered, sulfur-containing heteroaromatic ring generally used as a building block in drugs .
- Its structural metabolism leads to the formation of reactive metabolites .
- These compounds are widely spread in nature and have diversified applications in the design of new drug molecules .
-
Photoluminescence Properties of Thieno[3,4-b]thiophene-2-carboxylate
-
Thiophene-Based Covalent Organic Frameworks
- Thiophene derivatives are common versatile scaffolds in organic chemistry .
- They have excellent physicochemical properties such as large surface area and permanent, accessible porosity .
- Their outstanding electrical properties have boosted their use in different light-driven applications (photocatalysis, organic thin film transistors, photoelectrodes, organic photovoltaics, etc.) .
-
Electrode Materials for High-Performance Sodium-Ion Batteries
- Thiophene compounds have been well considered in the design of photoelectric materials with improved charge transfer properties .
- Sodium thieno [3,2- b ]thiophene-2,5-dicarboxylate (STTDC), an organic compound with high electron transfer capability is designed and synthesized .
- When employed as an electrode material for sodium-ion batteries (SIBs), remarkably high electrochemical performance, including large reversible capacity, high rate capability and excellent stability was achieved .
属性
IUPAC Name |
thiophene-3,4-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O2S/c7-1-5-3-9-4-6(5)2-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYSRLXIEWTZNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)C=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10483946 | |
| Record name | thiophene-3,4-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10483946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thiophene-3,4-dicarbaldehyde | |
CAS RN |
1073-31-0 | |
| Record name | thiophene-3,4-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10483946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



